![molecular formula C8H12O2 B2410713 (1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one CAS No. 2411183-79-2](/img/structure/B2410713.png)

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

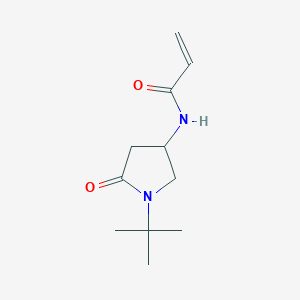

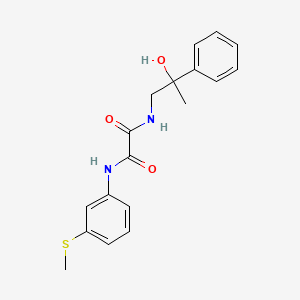

“(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one” is a chemical compound. It is a main component of the molecular structure of Mirogabalin besilate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . Another approach involves the use of bicyclo[3.2.0]hept-2-en-6-ones in the synthesis of Grandisol .Molecular Structure Analysis

The molecular structure of similar compounds like “(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one” has been studied .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the core of 3-azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-6-one” have been studied. It has a molecular weight of 111.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Applications De Recherche Scientifique

Neuropathic Pain Treatment

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one: serves as a valuable intermediate in the synthesis of γ-amino tetrazole derivatives. These derivatives have shown promise in treating neuropathic pain and central nervous system disorders. Researchers have explored its potential as an α2δ ligand, which modulates voltage-gated calcium channels. The compound’s unique structure contributes to its efficacy in pain management .

Natural Product Synthesis

The core bicyclic structure of this compound has attracted synthetic chemists. It serves as a versatile building block for the synthesis of complex natural products. For instance, researchers have used it as a precursor toward illicium sesquiterpenes, which play essential roles in plant defense mechanisms and exhibit interesting biological activities .

Desymmetrization Strategies

The chiral nature of “(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one” allows for desymmetrization reactions. By selectively breaking symmetry, chemists can access enantiomerically pure compounds. One notable example involves the preparation of 1,3-dioxolane derivatives, which serve as valuable tools for assessing enantiomeric purity .

Isonucleoside Synthesis

Researchers have employed this compound’s 2,6-dioxobicyclo[3.2.0]heptane skeleton in the construction of isonucleosides. Regioselective cleavage of the oxirane ring followed by appropriate functionalization leads to novel isoadenosine derivatives. These compounds have potential applications in nucleic acid chemistry and drug development .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,5S)-6-methoxybicyclo[3.2.0]heptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8-3-5-2-6(9)4-7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCRUKFBMHBVMQ-CJORJKIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C1CC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@H]2[C@@H]1CC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)

![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)

![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)

![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)

![N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2410652.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)